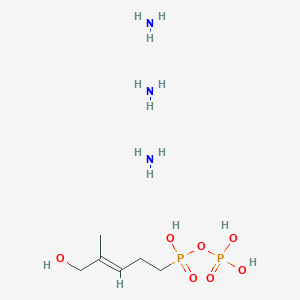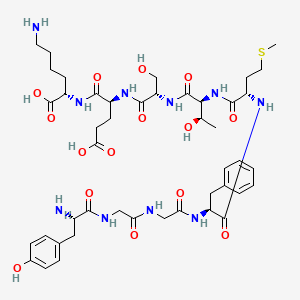
beta-Endorphin (1-9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Endorphin (1-9): is an endogenous opioid neuropeptide and peptide hormone. It is a fragment of the larger beta-Endorphin (1-31) molecule, which is produced in certain neurons within the central nervous system and peripheral nervous system. Beta-Endorphin (1-9) is known for its role in pain relief and modulation of the immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Endorphin (1-9) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of beta-Endorphin (1-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Endorphin (1-9) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions include oxidized or reduced forms of beta-Endorphin (1-9) and various analogs with substituted amino acid residues .
Applications De Recherche Scientifique
Beta-Endorphin (1-9) has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Beta-Endorphin (1-9) exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects and modulation of immune responses. The peptide can also influence the release of other neurotransmitters and hormones, contributing to its diverse physiological effects .
Comparaison Avec Des Composés Similaires
Alpha-Endorphin: Another endogenous opioid peptide with similar but distinct physiological effects.
Gamma-Endorphin: A related peptide with different receptor affinities and functions.
Enkephalins: Shorter opioid peptides that also interact with opioid receptors but have different amino acid sequences and properties.
Uniqueness: Beta-Endorphin (1-9) is unique due to its specific sequence and the resulting high affinity for the mu-opioid receptor. This specificity contributes to its potent analgesic effects and its role in modulating immune responses, distinguishing it from other endogenous opioid peptides .
Propriétés
Numéro CAS |
59481-79-7 |
|---|---|
Formule moléculaire |
C45H66N10O15S |
Poids moléculaire |
1019.1 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C45H66N10O15S/c1-25(57)38(44(68)54-34(24-56)43(67)51-30(15-16-37(61)62)40(64)53-32(45(69)70)10-6-7-18-46)55-41(65)31(17-19-71-2)52-42(66)33(21-26-8-4-3-5-9-26)50-36(60)23-48-35(59)22-49-39(63)29(47)20-27-11-13-28(58)14-12-27/h3-5,8-9,11-14,25,29-34,38,56-58H,6-7,10,15-24,46-47H2,1-2H3,(H,48,59)(H,49,63)(H,50,60)(H,51,67)(H,52,66)(H,53,64)(H,54,68)(H,55,65)(H,61,62)(H,69,70)/t25-,29+,30+,31+,32+,33+,34+,38+/m1/s1 |
Clé InChI |
ILNQJIWCDCNMDU-KIHARKTDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES canonique |
CC(C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
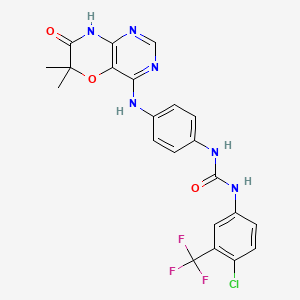
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
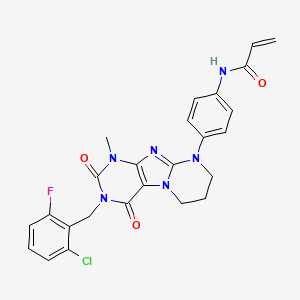

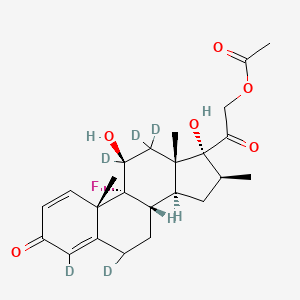
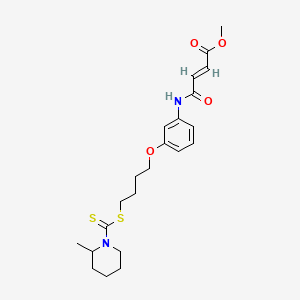
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
